![molecular formula C17H16ClN3O3 B610024 6-Chloro-5-[6-(Dimethylamino)-2-Methoxypyridin-3-Yl]-1h-Indole-3-Carboxylic Acid CAS No. 1467059-70-6](/img/structure/B610024.png)
6-Chloro-5-[6-(Dimethylamino)-2-Methoxypyridin-3-Yl]-1h-Indole-3-Carboxylic Acid
Overview
Description
PF-249, also known as PF-06685249, is a beta1-selective AMPK agonist. PF-06685249 is a potent AMPK activator. PF-06685249 exhibited robust activation of AMPK in rat kidneys as well as desirable oral absorption, low plasma clearance, and negligible renal clearance in preclinical species.
Scientific Research Applications
5-Lipoxygenase-Activating Protein Inhibitors
A derivative of this compound, described as 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (11j), is identified as a potent inhibitor of leukotriene synthesis. It has shown efficacy in a murine model of allergen-induced asthma and has completed phase 1 trials in healthy volunteers (Hutchinson et al., 2009).
Synthesis of Dopamine and Serotonin Receptor Antagonists
A synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a component of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, is detailed, indicating its potential use in developing treatments for related disorders (Hirokawa et al., 2000).
PET Radioligand Imaging
The synthesis of MK-1064, a compound including a similar structural unit, for use in PET imaging of orexin-2 receptor is described. This indicates its utility in neuroimaging and research into neurological diseases (Gao et al., 2016).
Synthesis of Antiviral Agents
Novel substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and derivatives, including compounds structurally related to 6-Chloro-5-[6-(Dimethylamino)-2-Methoxypyridin-3-Yl]-1h-Indole-3-Carboxylic Acid, have been synthesized and investigated for antiviral properties against various viruses, indicating its potential in developing antiviral medications (Ivachtchenko et al., 2015).
Allosteric Modulation of Cannabinoid Receptor 1 (CB1)
A study on the optimization of chemical functionalities of indole-2-carboxamides, including compounds structurally related to 6-Chloro-5-[6-(Dimethylamino)-2-Methoxypyridin-3-Yl]-1h-Indole-3-Carboxylic Acid, revealed their significance in allosteric modulation of the CB1 receptor, suggesting applications in neuroscience and pharmacology (Khurana et al., 2014).
properties
IUPAC Name |
6-chloro-5-[6-(dimethylamino)-2-methoxypyridin-3-yl]-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-21(2)15-5-4-9(16(20-15)24-3)10-6-11-12(17(22)23)8-19-14(11)7-13(10)18/h4-8,19H,1-3H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHBRTGGZYSCHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C=C1)C2=C(C=C3C(=C2)C(=CN3)C(=O)O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-[6-(Dimethylamino)-2-Methoxypyridin-3-Yl]-1h-Indole-3-Carboxylic Acid |
Synthesis routes and methods
Procedure details
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